4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

Description

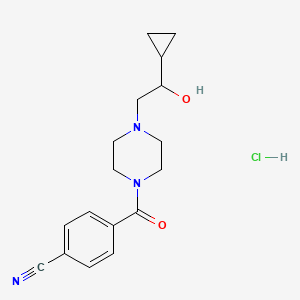

The compound 4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a piperazine derivative featuring a benzonitrile core linked to a piperazine-carbonyl group. The piperazine ring is substituted with a 2-cyclopropyl-2-hydroxyethyl moiety, which distinguishes it from other analogs. Its synthesis likely involves reactions between substituted piperazines and benzonitrile derivatives, as seen in analogous pathways .

Properties

IUPAC Name |

4-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.ClH/c18-11-13-1-3-15(4-2-13)17(22)20-9-7-19(8-10-20)12-16(21)14-5-6-14;/h1-4,14,16,21H,5-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKFMJYWFUFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is the pyruvate kinase enzyme . Pyruvate kinase plays a crucial role in glycolysis, a metabolic pathway that provides energy to cells. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP.

Biochemical Pathways

The compound affects the glycolysis pathway by targeting the pyruvate kinase enzyme. Pyruvate kinase is the enzyme that catalyzes the final step of glycolysis. By influencing the activity of this enzyme, the compound can impact the rate of glycolysis and the production of ATP, a key energy molecule in cells.

Result of Action

The compound’s action on the pyruvate kinase enzyme can lead to changes at the molecular and cellular levels, particularly in energy production through the glycolysis pathway. By potentially enhancing the activity of pyruvate kinase, the compound could increase the rate of glycolysis and ATP production, thereby providing more energy to cells.

Biological Activity

4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : Approximately 335.85 g/mol

- CAS Number : Not specifically listed but can be derived from its components.

Research indicates that compounds similar to this compound often exhibit biological activities through inhibition of specific enzyme pathways or receptor interactions. For instance, piperazine derivatives have been shown to interact with various neurotransmitter receptors, which may contribute to their pharmacological effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperazine derivatives. For example, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, indicating that modifications in the piperazine structure can enhance biological activity against tumor cells .

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological properties. They may act as modulators of serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia. The cyclopropyl and hydroxyethyl substitutions may enhance receptor affinity and selectivity .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives often share a common scaffold but differ in substituents, which critically influence their pharmacological profiles. Below is a comparative analysis:

Key Observations :

- Cyclopropyl vs. Aromatic Substituents: The target compound’s 2-cyclopropyl-2-hydroxyethyl group may enhance metabolic stability compared to aromatic substituents (e.g., Pruvanserin’s fluorophenyl or QH-01’s quinolinyl) due to reduced π-π interactions with enzymes .

Pharmacological Implications

- The target compound’s cyclopropyl group may reduce cytochrome P450 interactions, improving pharmacokinetics .

- Antimicrobial Activity: QH-01’s quinolinyl moiety demonstrates antimicrobial efficacy, but the target compound’s lack of this group suggests divergent mechanisms .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC•HCl) with HOBt as a coupling agent to form amide bonds between the piperazine and benzonitrile moieties .

- Cyclopropane Introduction : Alkylation or hydroxyethylation of the piperazine ring under controlled temperature (0–5°C) to minimize side reactions .

- Salt Formation : Final treatment with dry HCl in diethyl ether to obtain the hydrochloride salt, followed by trituration for purification .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of cyclopropyl, hydroxyethyl, and benzonitrile groups. For example, the benzonitrile carbonyl carbon appears at ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z for C₁₉H₂₃ClN₄O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for piperazine derivatives, and what validation strategies are recommended?

Common Discrepancies :

Q. Validation Strategies :

Q. What strategies are effective in improving the aqueous solubility of hydrochloride salts of piperazine derivatives without compromising stability?

- Co-Solvent Systems : Use ethanol (10–20%) or PEG-400 to enhance solubility while maintaining salt stability .

- pH Adjustment : Buffer solutions (pH 4–5) to prevent free base precipitation .

- Lyophilization : Formulate as a lyophilized powder for reconstitution in saline or dextrose .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

- In Vitro Models : Liver microsomes (human/rat) incubated with the compound (1–10 µM) and NADPH, analyzed via LC-MS/MS for metabolite identification .

- Key Parameters :

- Half-life (t₁/₂) calculation using first-order kinetics.

- Major metabolites (e.g., hydroxylation at the cyclopropyl group or benzonitrile hydrolysis) .

Q. What analytical methods are recommended for detecting degradation products under accelerated stability testing?

- Forced Degradation Studies :

- Detection : UPLC-PDA with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s cytotoxicity be resolved?

Case Example :

Q. What methodologies reconcile differences in reported LogP values for piperazine derivatives?

- LogP Variability : Hydrochloride salts vs. free bases can alter LogP by 1–2 units .

- Standardized Measurement : Use shake-flask method at pH 7.4 with octanol/water partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.